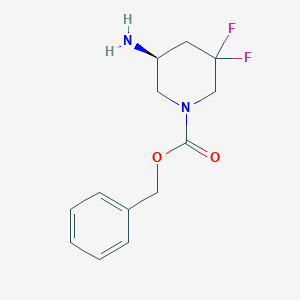

benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルは、アミノ基とジフルオロ基が置換されたピペリジン環を特徴とする合成有機化合物です。

2. 製法

合成ルートと反応条件: ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルの合成は、通常、以下の手順が含まれます。

ピペリジン環の形成: ピペリジン環は、適切な前駆体を含む環化反応によって合成できます。

アミノ基とジフルオロ基の導入: アミノ基とジフルオロ基は、選択的な置換反応によって導入されます。例えば、ジフルオロ基は、ジエチルアミノ硫黄トリフルオリド(DAST)などのフッ素化剤を使用して導入できます。

カルボキシル化: カルボン酸エステル基は、カルボキシル化反応によって導入されます。多くの場合、二酸化炭素またはその誘導体が使用されます。

工業的生産方法: この化合物の工業的生産には、ラボ規模の合成方法のスケールアップ、収率向上のための反応条件の最適化、再結晶化やクロマトグラフィーなどの精製技術による最終生成物の純度の確保が含まれます。

反応の種類:

酸化: この化合物は、特にアミノ基で酸化反応を起こし、対応する酸化物を形成できます。

還元: 還元反応により、カルボン酸エステル基をアルコールまたはアルデヒドに変換できます。

置換: 適切な条件下では、ジフルオロ基を他の求核剤で置換できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬を使用できます。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主な生成物:

酸化: ニトロソまたはニトロ誘導体の形成。

還元: アルコールまたはアルデヒドの形成。

置換: 置換されたピペリジン誘導体の形成。

4. 科学研究における用途

ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルは、科学研究においていくつかの用途があります。

医薬品化学: 特に神経疾患を標的とする医薬品化合物の合成におけるビルディングブロックとして使用できます。

有機合成: この化合物は、より複雑な有機分子の合成における中間体として役立ちます。

生物学的研究: フッ素化化合物が生物系に与える影響を調べる研究に使用できます。

工業的用途: 農薬や特殊化学品の開発における潜在的な用途。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Amino and Difluoro Groups: The amino and difluoro groups are introduced through selective substitution reactions. For instance, the difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or its derivatives.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted piperidine derivatives.

科学的研究の応用

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.

Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.

作用機序

ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジフルオロ基は、化合物の結合親和性と特異性を向上させることができます。一方、アミノ基は水素結合に関与し、化合物の生物活性を影響を与える可能性があります。

類似化合物:

ベンジルアミン: ベンジル基がアミンに結合しています。

ベンジルアルコール: ベンジル基がヒドロキシル基に結合しています。

安息香酸ベンジル: ベンジル基が安息香酸エステルに結合しています。

比較:

独自性: ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルは、ピペリジン環にアミノ基とジフルオロ基の両方が存在するため、他のベンジル誘導体に比べて化学反応性と生物活性を大幅に変化させる可能性があります。

用途: ベンジルアミンやベンジルアルコールは、有機合成や溶媒として一般的に使用されていますが、ベンジル (5S)-5-アミノ-3,3-ジフルオロピペリジン-1-カルボン酸エステルの用途は、特に医薬品化学や生物学的研究においてより専門的です。

類似化合物との比較

Benzylamine: Contains a benzyl group attached to an amine.

Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.

Benzyl Benzoate: Contains a benzyl group attached to a benzoate ester.

Comparison:

Uniqueness: Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoro groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to other benzyl derivatives.

Applications: While benzylamine and benzyl alcohol are commonly used in organic synthesis and as solvents, this compound’s applications are more specialized, particularly in medicinal chemistry and biological research.

特性

分子式 |

C13H16F2N2O2 |

|---|---|

分子量 |

270.27 g/mol |

IUPAC名 |

benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |

InChIキー |

ZKXPHMUMKNWIQZ-NSHDSACASA-N |

異性体SMILES |

C1[C@@H](CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

正規SMILES |

C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。